molecular formula C16H21N3O3S B11659707 2-(Morpholin-4-YL)-N'-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide

2-(Morpholin-4-YL)-N'-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide

Cat. No.: B11659707
M. Wt: 335.4 g/mol
InChI Key: ZELZWGBMYZSVCJ-RQZCQDPDSA-N
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Description

2-(Morpholin-4-YL)-N’-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide is a complex organic compound that features a morpholine ring, a thietan-3-yloxy group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-YL)-N’-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The starting material, 2-(Morpholin-4-yl)acetohydrazide, is prepared by reacting morpholine with ethyl chloroacetate followed by hydrazine hydrate.

    Condensation reaction: The hydrazide is then condensed with 3-(thietan-3-yloxy)benzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-YL)-N’-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thietan-3-yloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or thietan derivatives.

Scientific Research Applications

2-(Morpholin-4-YL)-N’-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-YL)-N’-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-Morpholin-4-yl-phenyl)-1-phenyl-propenone
  • 1-Morpholin-4-yl-2-p-tolyl-ethanethione

Uniqueness

2-(Morpholin-4-YL)-N’-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide is unique due to the presence of the thietan-3-yloxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

2-morpholin-4-yl-N-[(E)-[3-(thietan-3-yloxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C16H21N3O3S/c20-16(10-19-4-6-21-7-5-19)18-17-9-13-2-1-3-14(8-13)22-15-11-23-12-15/h1-3,8-9,15H,4-7,10-12H2,(H,18,20)/b17-9+

InChI Key

ZELZWGBMYZSVCJ-RQZCQDPDSA-N

Isomeric SMILES

C1COCCN1CC(=O)N/N=C/C2=CC(=CC=C2)OC3CSC3

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=CC(=CC=C2)OC3CSC3

Origin of Product

United States

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